![molecular formula C9H8N2O2 B1321980 Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 394223-19-9](/img/structure/B1321980.png)
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Overview
Description
“Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a heterocyclic compound . It has a molecular formula of C9H8N2O2 . The compound is a solid in form .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate” consists of a pyrrolopyridine core with a methyl ester group . The exact structure can be represented by the SMILES stringCOC(=O)c1ccc2[nH]ccc2n1
. Physical And Chemical Properties Analysis
“Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a solid compound . It has a molecular weight of 176.17 .Scientific Research Applications
Cancer Therapeutics: FGFR Inhibition
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFRs are implicated in various types of cancers, and their abnormal activation can lead to tumor progression. Derivatives of this compound, such as compound 4h, have shown significant inhibitory activity against FGFR1–4, making them promising candidates for cancer therapy .
Anti-Metastatic Agents
These derivatives also exhibit anti-metastatic properties. For instance, compound 4h has been reported to inhibit the migration and invasion of breast cancer cells, which are crucial steps in cancer metastasis . This suggests a potential application in preventing the spread of tumors.
Apoptosis Induction in Cancer Cells
Apart from inhibiting FGFR, certain derivatives have been shown to induce apoptosis in cancer cells . This programmed cell death is a desirable outcome in cancer treatment, as it can lead to the reduction of tumor mass without affecting surrounding healthy tissues.
Lead Compounds for Drug Development
Due to their low molecular weight and significant biological activity, these derivatives are considered appealing lead compounds for further drug development . Their structure allows for optimization and enhancement of their therapeutic properties.
Diabetes Management
In the realm of metabolic disorders, some pyrrolopyridine derivatives have been associated with the reduction of blood glucose levels . This indicates potential applications in the management of diabetes and related conditions, such as hyperglycemia and insulin resistance.
Antiplatelet Therapy
Pyrrolopyridine derivatives have a history of use in antiplatelet therapy. Drugs like ticlopidine and clopidogrel, which share a similar core structure, have been effective in inhibiting platelet aggregation, a key factor in thrombotic events . This points to the possibility of developing new antiplatelet agents based on the methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate scaffold.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-5-7-6(11-8)3-2-4-10-7/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBHZLHTTHMUTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624303 | |
Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
CAS RN |
394223-19-9 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394223-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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